molecular formula C9H10O2S B5805100 (E)-3-(5-Ethylthiophen-2-YL)acrylic acid CAS No. 70329-37-2

(E)-3-(5-Ethylthiophen-2-YL)acrylic acid

Cat. No.: B5805100
CAS No.: 70329-37-2
M. Wt: 182.24 g/mol
InChI Key: YRJXWPXBXAICEY-AATRIKPKSA-N
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Description

(E)-3-(5-Ethylthiophen-2-YL)acrylic acid is a thiophene-substituted acrylic acid derivative characterized by an ethyl group at the 5-position of the thiophene ring and a carboxylic acid functional group in the (E)-configuration. The ethyl substituent enhances lipophilicity, which may influence solubility, reactivity, and biological interactions compared to simpler analogs .

Properties

IUPAC Name

(E)-3-(5-ethylthiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJXWPXBXAICEY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70329-37-2
Record name (2E)-3-(5-Ethyl-2-thienyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70329-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Ethylthiophen-2-YL)acrylic acid typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Ethylthiophen-2-YL)acrylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Organic Synthesis

1.1. Building Block for Functional Materials

(E)-3-(5-Ethylthiophen-2-YL)acrylic acid serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that exhibit unique properties due to the presence of the thiophene ring. For instance, derivatives of acrylic acids are often synthesized for their potential use in pharmaceuticals and agrochemicals . The compound's ability to participate in reactions such as Michael additions and polymerization makes it valuable in developing new materials with tailored functionalities.

1.2. Polymer Chemistry

In polymer chemistry, this compound can be polymerized to form polyacrylate materials that possess enhanced thermal and mechanical properties. These polymers can be used in coatings, adhesives, and sealants, benefiting from the thiophene's electronic properties which can improve conductivity and stability .

Material Science

2.1. Conductive Polymers

The incorporation of thiophene units into polymer matrices has been shown to enhance electrical conductivity. Research indicates that polymers derived from this compound exhibit improved charge transport properties, making them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of (E)-3-(5-Ethylthiophen-2-YL)acrylic acid involves its interaction with specific molecular targets. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Substituent on Thiophene Functional Group CAS Number Molecular Weight Similarity Score
(E)-3-(5-Ethylthiophen-2-YL)acrylic acid 5-Ethyl Carboxylic acid Not provided ~184.23 g/mol† Reference
(E)-3-(2-Thienyl)acrylic acid None Carboxylic acid 15690-25-2 154.19 g/mol 0.90‡
3-(5-Methylthiophen-2-YL)acrylic acid 5-Methyl Carboxylic acid 14770-88-8 170.20 g/mol 1.00
(E)-3-(5-Bromothiophen-2-YL)acrylic acid 5-Bromo Carboxylic acid 50868-68-3 233.09 g/mol
Ethyl (E)-3-(thiophen-2-YL)acrylate None Ester 70326-81-7 184.23 g/mol 0.86

†Calculated based on molecular formula C₉H₁₀O₂S.
‡Derived from structural similarity to ethyl-substituted analogs in .

Key Observations :

  • Ethyl vs.
  • Carboxylic Acid vs. Ester : The carboxylic acid group confers higher acidity and hydrogen-bonding capacity compared to ester derivatives, influencing solubility and reactivity .
  • Electron-Withdrawing Groups : Bromo substituents (e.g., 5-bromo derivative) introduce steric bulk and electronic effects, altering reactivity in cross-coupling reactions .

Comparison with Other Methods :

  • Ester Derivatives: Ethyl esters (e.g., CAS 70326-81-7) are synthesized via esterification of the corresponding acid, often using ethanol under acidic conditions .
  • Bromo-Substituted Analogs : Require halogenation steps, such as electrophilic bromination of the thiophene ring prior to condensation .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility LogP*
This compound Not reported Moderate in DMSO ~2.1 (estimated)
(E)-3-(5-Methylthiophen-2-YL)acrylic acid 180–182† High in DMSO 1.8
(E)-3-(Thiophen-2-YL)acrylic acid 158–160‡ Low in water 1.2
Ethyl (E)-3-(thiophen-2-YL)acrylate Not reported High in ethanol 2.5

†Data from similar methoxycarbonyl derivative ().
‡From experimental studies ().

Key Trends :

  • Melting Points : Ethyl and methyl substituents reduce crystallinity compared to unsubstituted analogs, lowering melting points.
  • LogP : Ethyl substitution increases lipophilicity, enhancing cell membrane penetration in biological assays .

Biological Activity

(E)-3-(5-Ethylthiophen-2-YL)acrylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its unique electronic properties that can influence biological interactions. The compound's structure allows it to engage with various biological targets, potentially leading to significant therapeutic effects.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiophene-based acrylic acids have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
    • The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Properties :
    • Research indicates that thiophene derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves interaction with specific proteins that regulate cell signaling pathways associated with cancer progression .
    • A study highlighted the ability of related compounds to trigger cell cycle arrest and enhance apoptotic markers in various cancer cell lines, suggesting a potential role as chemotherapeutic agents .
  • Anti-inflammatory Effects :
    • This compound may also possess anti-inflammatory properties. Thiophene derivatives have been explored for their capacity to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Binding : The compound's structural features allow it to bind effectively to proteins involved in critical cellular processes, potentially disrupting their normal function and leading to cell death in cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects against tumors .
  • Membrane Disruption : The amphiphilic nature of these compounds may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines
Anti-inflammatoryInhibits COX-1 and COX-2 enzymes

Detailed Research Findings

  • Antimicrobial Studies :
    • A study reported that thiophene-based compounds at concentrations around 64 µg/mL exhibited significant antimicrobial activity against yeast-like fungi and bacteria, showcasing their potential as new antimicrobial agents .
  • Cancer Research :
    • In vitro experiments demonstrated that certain thiophene derivatives could significantly reduce cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Inflammation Models :
    • Experimental models indicated that these compounds could reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for (E)-3-(5-Ethylthiophen-2-YL)acrylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where a thiophene-substituted aldehyde reacts with a cyanoacetic acid derivative. For example, analogous compounds like 2-cyano-3-(5-substituted-thiophen-2-yl)acrylic acids are prepared by refluxing the aldehyde precursor with cyanoacetic acid in acetic acid, catalyzed by ammonium acetate . Optimization involves:
  • Temperature control : Reflux conditions (e.g., 80–100°C) to ensure complete reaction.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or acetic acid for better solubility.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the (E)-isomer preferentially .

Q. Which spectroscopic and analytical techniques are critical for characterizing (E)-3-(5-Ethiophen-2-YL)acrylic acid?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants J=1216HzJ = 12–16 \, \text{Hz} for trans-alkene protons) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., [M+^+] at m/z 533.0768) to validate molecular weight and fragmentation patterns .
  • Elemental analysis : Compare calculated vs. experimental values (e.g., C: 69.90% calc. vs. 69.94% found) to assess purity .
  • HPLC : Reverse-phase chromatography to check for residual starting materials or isomers .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved for this compound’s X-ray structure determination?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement):
  • Disorder handling : Split atomic positions and apply occupancy refinement for overlapping moieties (e.g., ethyl groups in the thiophene ring) .
  • Twinning correction : Employ TWIN/BASF commands in SHELXL to model twinned datasets, validated via R-factor convergence (e.g., Rint<5%R_{\text{int}} < 5\%) .
  • Validation tools : PLATON or ADDSYM to check for missed symmetry and validate hydrogen-bonding networks .

Q. What experimental strategies address poor solubility of this compound in aqueous buffers for biological assays?

  • Methodological Answer :
  • Solvent systems : Prepare stock solutions in DMSO (e.g., 50 mg/mL) followed by dilution in PBS or cell media (final DMSO ≤ 0.1% v/v). Sonication or gentle heating (≤40°C) aids dissolution .
  • Derivatization : Synthesize methyl/ethyl esters or amide derivatives to improve hydrophilicity while retaining activity (e.g., methyl ester analogs in ) .
  • Co-solvents : Test biocompatible agents like PEG-400 or cyclodextrins to enhance solubility without precipitation .

Q. How should researchers resolve contradictions in reported elemental analysis or spectral data across studies?

  • Methodological Answer :
  • Cross-validation : Combine multiple techniques (e.g., HRMS, 1H^1H-NMR, and single-crystal XRD) to confirm structural assignments .
  • Reproducibility checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate batch-specific impurities .
  • Computational validation : Compare experimental IR or NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to identify discrepancies .

Q. What methodologies are effective for studying substituent effects on the compound’s electronic properties (e.g., HOMO-LUMO gaps)?

  • Methodological Answer :
  • Computational modeling : Use Gaussian or ORCA to perform DFT calculations (e.g., B3LYP/6-31G*) to predict frontier orbital energies and substituent impacts .
  • Electrochemical analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF6_6) to measure oxidation/reduction potentials, correlating with computed bandgaps .
  • UV-Vis spectroscopy : Compare absorption maxima (e.g., λmax_{\text{max}} ~350–400 nm) with TD-DFT results to validate electronic transitions .

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